molecular formula C14H20N2O4 B1463362 Ethyl 6-((boc-amino)methyl)nicotinate CAS No. 951624-36-5

Ethyl 6-((boc-amino)methyl)nicotinate

Cat. No.: B1463362
CAS No.: 951624-36-5
M. Wt: 280.32 g/mol
InChI Key: FZCCJDFBEPGMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-((boc-amino)methyl)nicotinate is a synthetic compound that belongs to the class of nicotinic acid derivatives. It is characterized by the presence of an ethyl ester group and a tert-butoxycarbonyl (boc) protected amino group attached to the nicotinate moiety. This compound has gained attention in the field of medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-((boc-amino)methyl)nicotinate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-((boc-amino)methyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-((boc-amino)methyl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-((boc-amino)methyl)nicotinate involves its interaction with specific molecular targets. The compound can act as a precursor to active nicotinic acid derivatives, which are known to interact with nicotinic acid receptors. These interactions can modulate various biological pathways, including lipid metabolism and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-((boc-amino)methyl)nicotinate is unique due to the presence of the boc-protected amino group, which allows for selective deprotection and further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

ethyl 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-5-19-12(17)10-6-7-11(15-8-10)9-16-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCCJDFBEPGMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-((boc-amino)methyl)nicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-((boc-amino)methyl)nicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-((boc-amino)methyl)nicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-((boc-amino)methyl)nicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-((boc-amino)methyl)nicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-((boc-amino)methyl)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.